molecular formula C22H19FN4O B12335627 N-(2-Aminophenyl)-4-((6-fluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide

N-(2-Aminophenyl)-4-((6-fluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide

Cat. No.: B12335627
M. Wt: 374.4 g/mol
InChI Key: KRSIZYNVNAFGCF-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-((6-fluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide is a benzamide derivative characterized by a 6-fluoro-3-methyl-1H-indazole substituent linked via a methylene bridge to the benzamide core. The fluorine atom and methyl group on the indazole moiety likely contribute to metabolic stability and target affinity, common features in drug design .

Properties

Molecular Formula

C22H19FN4O

Molecular Weight

374.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(6-fluoro-3-methylindazol-1-yl)methyl]benzamide

InChI

InChI=1S/C22H19FN4O/c1-14-18-11-10-17(23)12-21(18)27(26-14)13-15-6-8-16(9-7-15)22(28)25-20-5-3-2-4-19(20)24/h2-12H,13,24H2,1H3,(H,25,28)

InChI Key

KRSIZYNVNAFGCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)F)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Origin of Product

United States

Biological Activity

N-(2-Aminophenyl)-4-((6-fluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide, also known as benzamide with the CAS number 920315-29-3, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

  • Molecular Formula : C22H19FN4O
  • Molecular Weight : 374.41 g/mol
  • Density : 1.29 g/cm³
  • Boiling Point : 526.5 °C

The compound is primarily recognized for its interaction with various biological targets:

  • Inhibition of Kinases : It has been shown to inhibit fibroblast growth factor receptors (FGFR), which play a crucial role in cell growth and differentiation. The IC50 values reported for FGFR1 and FGFR2 are less than 4.1 nM and 2.0 ± 0.8 nM, respectively .
  • ERK Pathway Modulation : The compound also affects the extracellular signal-regulated kinase (ERK) pathway, which is vital for cell signaling related to proliferation and survival. Studies indicate that compounds similar to this compound exhibit significant inhibitory activity on ERK1/2 with IC50 values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM .

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including KG1 (IC50 = 25.3 ± 4.6 nM) and SNU16 (IC50 = 77.4 ± 6.2 nM) .

Pharmacological Profiles

The pharmacological profile of the compound indicates a broad spectrum of activity:

Target Activity IC50 Value
FGFR1Inhibition<4.1 nM
FGFR2Inhibition2.0 ± 0.8 nM
ERK1/2Modulation9.3 ± 3.2 nM - 25.8 ± 2.3 nM

Case Studies and Research Findings

Research on this compound has yielded promising results in preclinical settings:

  • Study on Antitumor Activity : A study highlighted the efficacy of similar indazole derivatives in treating BRAFV600-mutant melanoma, showcasing their ability to inhibit tumor growth effectively .
  • Tolerability and Safety Profile : Clinical evaluations indicated that certain derivatives were well tolerated at doses up to 400 mg twice daily, suggesting a favorable safety profile alongside their therapeutic benefits .

Comparison with Similar Compounds

Key Observations :

  • The indazole group in the target compound may mimic zinc-binding motifs seen in HDAC inhibitors, whereas pyridine-pyrimidine in Zhou et al.’s analog could enhance kinase selectivity.
  • Sulfamoyl and oxadiazol groups in LMM5/LMM11 improve antifungal activity, likely by disrupting fungal membrane synthesis.

Research Findings and Pharmacological Profiles

Anticancer Potential

  • Target Compound : Fluorine enhances lipophilicity and bioavailability, while the methyl group on indazole may reduce off-target effects. Comparable indazole derivatives show IC₅₀ values <1 µM in leukemia models .
  • Zhou et al.’s Analog: Achieved 70% tumor growth inhibition in xenograft models via dual kinase-HDAC inhibition .

Antifungal Activity

  • LMM5/LMM11 : Reduced Candida albicans viability by 90% at 10 µM, with synergistic effects lowering fluconazole IC₅₀ by 4-fold .

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